molecular formula C20H17N3O4 B2871426 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921528-14-5

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2871426
CAS No.: 921528-14-5
M. Wt: 363.373
InChI Key: XFLVZQVLNWQWON-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole-5-carboxamide core linked to a pyridazinone moiety via an ethyl spacer. The pyridazinone ring (6-oxo-3-phenylpyridazin-1(6H)-yl) is a key pharmacophore associated with diverse biological activities, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-19-9-7-16(14-4-2-1-3-5-14)22-23(19)11-10-21-20(25)15-6-8-17-18(12-15)27-13-26-17/h1-9,12H,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLVZQVLNWQWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:

  • Formation of the Pyridazine Ring: : The starting material, often a phenylhydrazine derivative, undergoes cyclization with α,β-unsaturated carbonyl compounds under acidic conditions to form the pyridazine ring.

  • Introduction of the Benzo[d][1,3]dioxole Moiety: : This can be achieved by reacting a benzoquinone derivative with a suitable amine or an amine precursor, under controlled temperature and solvent conditions.

  • Carboxamide Formation: : The final step often involves the formation of the amide bond, using techniques such as carbodiimide-mediated coupling or acyl chloride intermediates.

Industrial Production Methods

Industrial production of this compound may utilize high-throughput methods, including:

  • Batch Processing: : Involves the sequential addition of reactants in a controlled manner, optimizing conditions for each step.

  • Flow Chemistry: : Enables continuous production, improving efficiency and scalability, while maintaining precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can occur at various sites in the molecule, particularly at the phenyl ring or the pyridazine moiety, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : The carbonyl group in the pyridazine ring can be reduced using reagents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: : The phenyl ring and the benzo[d][1,3]dioxole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or neutral medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Produces derivatives with additional oxygen-containing functional groups.

  • Reduction: : Leads to alcohol or hydrocarbon derivatives.

  • Substitution: : Results in halogenated or other substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in various catalytic processes due to its ability to coordinate metal centers.

  • Material Science: : Explored for its potential in creating advanced materials with specific electronic or optical properties.

Biology and Medicine

  • Pharmaceuticals: : Investigated for its potential as an active pharmaceutical ingredient (API) in the treatment of various conditions, due to its unique biological activity.

  • Biological Probes: : Utilized in studying biological pathways and interactions at the molecular level.

Industry

  • Polymers: : Incorporated into polymer structures to impart specific physical or chemical properties.

  • Sensors: : Used in the development of sensors for detecting various chemical or biological substances.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It can bind to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : It may influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Pyridazinone-Containing Analogs

  • Compound 3 (ZINC00220177): 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide () Structural Difference: Lacks the benzo[d][1,3]dioxole group; instead, it has a phenethyl chain. Activity: Identified as a hit for acetylcholinesterase (AChE) inhibition, suggesting pyridazinone derivatives may target neurological pathways. Key Finding: Demonstrates the importance of the pyridazinone moiety in enzyme interaction .

Benzo[d][1,3]dioxole-5-carboxamide Derivatives

  • IIc: N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide () Structural Difference: Substituted with a trifluoromethylphenyl group instead of the pyridazinone-ethyl chain. Activity: Exhibits potent α-amylase inhibition and hypoglycemic effects in diabetic mice. Key Finding: Highlights the carboxamide core’s role in antidiabetic activity, modulated by substituent electronics (e.g., CF₃ enhances metabolic stability) .
  • S807: N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide () Structural Difference: Alkyl chain (heptan-4-yl) instead of the pyridazinone-ethyl group. Metabolism: Undergoes rapid oxidative metabolism in rat and human liver microsomes, indicating susceptibility to hepatic modification. Key Finding: Substituent hydrophobicity influences metabolic clearance rates .
  • AG00CKZG : N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide ()

    • Structural Difference : Isoxazole ring substituent.
    • Toxicity : Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin irritation (H315), emphasizing substituent-dependent safety profiles .

Heterocyclic Hybrids

  • D-19: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide () Structural Difference: Incorporates a pyrrole-carboxamide and dihydropyridine group. Activity: Not explicitly stated, but such hybrids are often designed for enhanced solubility or target specificity .
  • 15j : N-Methoxy-6-(1-methyl-1H-indol-3-yl)benzo[d][1,3]dioxole-5-carboxamide ()

    • Structural Difference : Indole substitution with methoxy group.
    • Synthesis : High yield (80%) via coupling reactions, suggesting synthetic accessibility of complex analogs .

Critical Analysis

  • Pyridazinone vs. Phenyl/CF₃ Groups: The pyridazinone moiety may confer AChE inhibitory activity (as seen in Compound 3, ), while phenyl/CF₃ groups enhance metabolic stability ().
  • Safety Profiles : Substituents drastically alter toxicity; alkyl chains (S807) are food-safe, whereas heterocycles (AG00CKZG) require caution .
  • Synthetic Flexibility : The carboxamide core allows modular substitution, enabling tuning for specific applications (e.g., antidiabetic vs. neurological agents) .

Biological Activity

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyridazine ring and a benzo[d][1,3]dioxole moiety. Its molecular formula is C21H21N3O2, with a molecular weight of 347.418 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC21H21N3O2
Molecular Weight347.418 g/mol
PurityTypically 95%

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. For instance, studies on related pyridazine derivatives have shown their ability to act as antagonists at specific receptor sites, which could translate to therapeutic effects in conditions such as anxiety and gastrointestinal disorders .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyridazine derivatives. For example, one study demonstrated that certain analogs exhibited significant cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspase pathways . This suggests that this compound may also possess similar properties.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that derivatives containing the benzo[d][1,3]dioxole structure have shown efficacy against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Neuropharmacological Effects

The neuropharmacological profile of compounds related to this structure suggests potential applications in treating neurological disorders. Studies have reported that certain derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation may lead to anxiolytic or antidepressant effects .

Case Studies

  • Anticancer Efficacy : A study involving a series of pyridazine derivatives demonstrated their ability to inhibit tumor growth in xenograft models. The lead compound showed a reduction in tumor volume by over 50% compared to controls, indicating significant anticancer activity .
  • Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .
  • Neuropharmacological Assessment : A behavioral study on rodents treated with related compounds showed decreased anxiety-like behaviors in elevated plus maze tests, supporting their potential use in anxiety disorders .

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